4-borono-2-propylBenzoic acid
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Overview
Description
4-Borono-2-propylBenzoic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a benzene ring, which also contains a propyl substituent at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-borono-2-propylBenzoic acid typically involves the following steps:
Propyl Substitution: The propyl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzene ring undergoes alkylation with a propyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation and alkylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-Borono-2-propylBenzoic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
4-Borono-2-propylBenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-borono-2-propylBenzoic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to active sites of enzymes, thereby modulating their activity . The boronic acid group can also interact with molecular targets involved in cancer cell proliferation, leading to growth inhibition and apoptosis .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-boronobenzoic acid
- 2-propylbenzoic acid
Comparison: 4-Borono-2-propylBenzoic acid is unique due to the presence of both a boronic acid group and a propyl substituent on the benzene ring. This combination imparts distinct chemical reactivity and biological activity compared to other boronic acids or benzoic acid derivatives . For example, phenylboronic acid lacks the propyl group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C10H13BO4 |
---|---|
Molecular Weight |
208.02 g/mol |
IUPAC Name |
4-borono-2-propylbenzoic acid |
InChI |
InChI=1S/C10H13BO4/c1-2-3-7-6-8(11(14)15)4-5-9(7)10(12)13/h4-6,14-15H,2-3H2,1H3,(H,12,13) |
InChI Key |
GGKFWRNQKBILNM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)CCC)(O)O |
Origin of Product |
United States |
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